molecular formula C26H24N10O2 B10831518 1-[4-[4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one

1-[4-[4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B10831518
M. Wt: 508.5 g/mol
InChI Key: KXUBSQUYDKKQTR-UHFFFAOYSA-N
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Description

BI-1622 is an orally active, potent, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2), also known as ERBB2. This compound is particularly effective against HER2 exon 20 insertion mutations, which are challenging to target with existing therapies. BI-1622 is characterized by its ability to spare the wild-type epidermal growth factor receptor (EGFR), thereby minimizing EGFR-related toxicities .

Preparation Methods

The synthesis of BI-1622 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions that ensure high purity and potency .

Chemical Reactions Analysis

Scientific Research Applications

BI-1622 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used to study the role of HER2 in various cancers, including breast, gastric, and lung cancers. The compound has shown high antitumor efficacy in vivo in xenograft mouse tumor models, making it a valuable tool for preclinical cancer research . Additionally, BI-1622 is used in combination therapy research to explore new therapeutic concepts and novel disease areas with high medical needs .

Mechanism of Action

BI-1622 exerts its effects by binding covalently to the kinase domain of HER2, thereby inhibiting its activity. This inhibition prevents the phosphorylation of HER2 and subsequent activation of downstream signaling pathways, including the PI3K and MAPK pathways. The compound shows a dose-dependent decrease in phosphorylated HER2 and extracellular signal-regulated kinase (ERK) levels in HER2-dependent cell lines . This mechanism of action makes BI-1622 highly effective against HER2-driven tumors .

Comparison with Similar Compounds

BI-1622 is unique in its high selectivity for HER2 exon 20 insertion mutations while sparing wild-type EGFR. Similar compounds include other HER2 inhibitors such as afatinib, neratinib, poziotinib, and mobocertinib. these compounds often lack the selectivity of BI-1622 and may inhibit wild-type EGFR, leading to increased toxicities . BI-1622’s ability to selectively target HER2 exon 20 mutations without affecting wild-type EGFR sets it apart from these other inhibitors .

Properties

Molecular Formula

C26H24N10O2

Molecular Weight

508.5 g/mol

IUPAC Name

1-[4-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C26H24N10O2/c1-3-23(37)34-8-10-35(11-9-34)26-27-14-20-24(33-26)25(30-15-28-20)32-18-4-5-21(17(2)12-18)38-19-6-7-36-22(13-19)29-16-31-36/h3-7,12-16H,1,8-11H2,2H3,(H,28,30,32)

InChI Key

KXUBSQUYDKKQTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCN(CC4)C(=O)C=C)OC5=CC6=NC=NN6C=C5

Origin of Product

United States

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